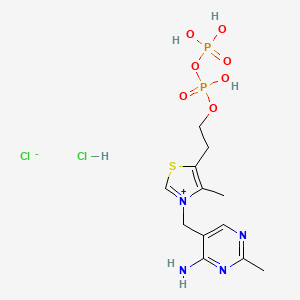
Cocarboxylase hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is present in many animal tissues and is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . This compound plays a crucial role in carbohydrate metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cocarboxylase hydrochloride involves the synthesis of thiamine pyrophosphate, which is then converted into its hydrochloride salt. One method includes concentrating the water solution containing cocarboxylase and adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the purification of this compound for injections involves several steps to ensure the removal of pyrogens and other impurities. Activated charcoal is often used to adsorb pyrogens, and the solution is then filtered and sterilized .
化学反応の分析
Types of Reactions
Cocarboxylase hydrochloride undergoes several types of reactions, including:
Decarboxylation: It catalyzes the reversible decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.
Phosphorylation: It can be phosphorylated to form thiamine triphosphate.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase under physiological conditions.
Phosphorylation: ATP is commonly used as a phosphorylating agent.
Major Products
Decarboxylation: The major products include acetyl-CoA from pyruvate and succinyl-CoA from α-ketoglutarate.
Phosphorylation: Thiamine triphosphate is formed.
科学的研究の応用
Cocarboxylase hydrochloride has a wide range of applications in scientific research:
作用機序
Cocarboxylase hydrochloride exerts its effects by acting as a coenzyme for several enzymes involved in carbohydrate metabolism. The thiazole ring of thiamine pyrophosphate forms a carbanion that nucleophilically attacks the carbonyl group on the substrate, facilitating the decarboxylation reaction . This process is essential for the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, which are critical steps in the Krebs cycle .
類似化合物との比較
Similar Compounds
- Thiamine monophosphate
- Thiamine triphosphate
- Thiamine chloride
Comparison
Cocarboxylase hydrochloride is unique in its role as a coenzyme for decarboxylation reactions. While thiamine monophosphate and thiamine triphosphate also play roles in cellular metabolism, this compound is specifically required for the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes . Thiamine chloride, on the other hand, is primarily used as a vitamin supplement and does not have the same coenzyme functions .
特性
CAS番号 |
23883-45-6 |
|---|---|
分子式 |
C12H20Cl2N4O7P2S |
分子量 |
497.2 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N4O7P2S.2ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);2*1H |
InChIキー |
QTOYIDGNARHVRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


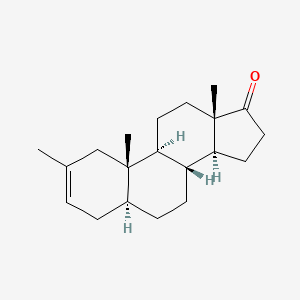
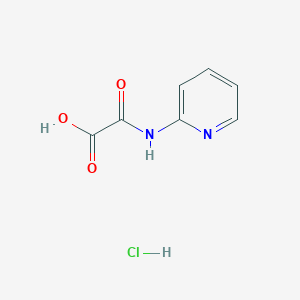
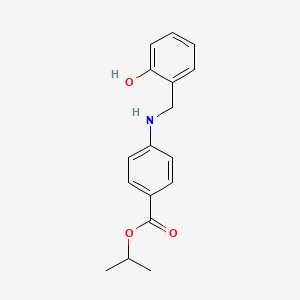


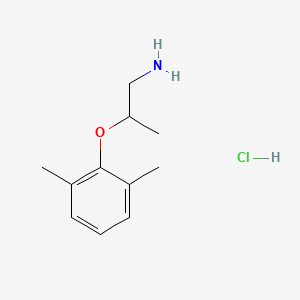

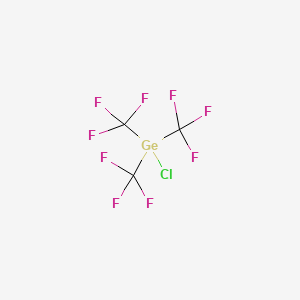
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
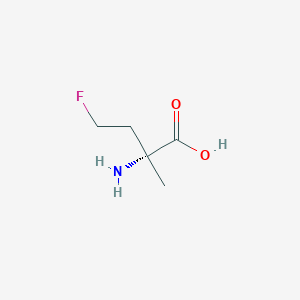
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
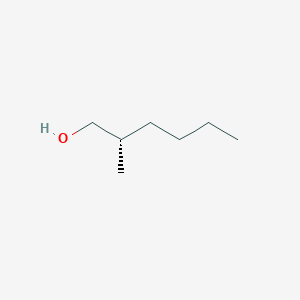
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
